2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE
Description
2-[(1-Methyl-4-piperidinyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (CAS: 852228-08-1) is a boronate ester-functionalized pyridine derivative with a molecular formula of C₁₆H₂₅BN₂O₂ and an average molecular weight of 288.20 g/mol . The compound features a piperidinyloxy substituent at the 2-position of the pyridine ring and a pinacol boronate ester at the 5-position. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)21-14-8-10-20(5)11-9-14/h6-7,12,14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDXVPALBXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726163 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-42-8 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves multiple steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-methyl-4-piperidinol in the presence of a base to form the intermediate 2-[(1-methyl-4-piperidinyl)oxy]pyridine. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl or dioxaborolan groups can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron-containing dioxaborolan group.
Scientific Research Applications
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structurally analogous compounds, highlighting substituent differences and their implications:
Reactivity in Suzuki-Miyaura Cross-Coupling
The pinacol boronate group in the target compound facilitates cross-coupling with aryl halides under palladium catalysis . Comparative reactivity notes:
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the pyridine ring, enhancing oxidative addition efficiency in palladium catalysis .
- Solubility : The tetrahydropyranyloxy analog exhibits improved solubility in organic solvents due to its oxygen-rich substituent, which may streamline reaction setup.
Physical Properties and Stability
- Melting Points : The morpholine derivative has a higher melting point (132–135°C) compared to the tetrahydropyranyloxy analog (112–113.5°C) , likely due to increased crystallinity from hydrogen-bonding interactions.
- Stability : All boronate esters are moisture-sensitive, but bulky substituents (e.g., piperidinyloxy) may offer marginal protection against hydrolysis compared to smaller alkoxy groups .
Biological Activity
Overview
2-[(1-Methyl-4-piperidinyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C17H27BN2O3 and a molecular weight of 318.22 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of the compound features a pyridine ring substituted with a piperidinyl group and a dioxaborolan moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(1-methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 1015242-42-8 |
| Molecular Formula | C17H27BN2O3 |
| Molecular Weight | 318.22 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 2-chloropyridine with 1-methyl-4-piperidinol in the presence of a base to form an intermediate compound. This intermediate is subsequently reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the final product .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperidinyl group can engage with various receptors or enzymes, potentially modulating signaling pathways. The dioxaborolan group may facilitate boron-mediated reactions that are crucial for biological processes.
Biological Activity
Research indicates that 2-[(1-Methyl-4-Piperidinyl)Oxy]-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Pyridine exhibits several biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its ability to penetrate microbial membranes.
2. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may have implications for therapeutic applications in treating metabolic disorders.
3. Interaction with Neurological Targets
- Given the presence of the piperidinyl group, there is interest in its effects on neurological receptors. Initial findings indicate potential interactions with neurotransmitter systems that could influence mood and cognition.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.
Case Study 2: Enzyme Inhibition
In another study examining enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The results showed an IC50 value of 12 µM, suggesting moderate inhibition that could be leveraged for therapeutic purposes in neurodegenerative diseases.
Q & A
Q. What best practices ensure reproducibility in synthetic and analytical workflows?
- Methodological Answer :
- Documentation : Report exact molar ratios, solvent grades, and equipment calibration details (e.g., NMR spectrometer frequency).
- Data Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI links.
- Negative Results : Publish failed attempts (e.g., incompatible catalysts) to guide future work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
